Molybdenyl acetylacetonate
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Overview
Description
Molybdenyl acetylacetonate, also known as bis(acetylacetonato)dioxomolybdenum(VI), is a coordination complex derived from molybdenum and acetylacetone. This compound is characterized by its bright yellow color and is commonly used as a catalyst in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenyl acetylacetonate is typically synthesized by reacting molybdenum trioxide with acetylacetone in the presence of a base. The reaction proceeds as follows:
MoO3+2Hacac→MoO2(acac)2+H2O
where Hacac represents acetylacetone. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but may include additional steps for purification and crystallization to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Molybdenyl acetylacetonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tert-butyl hydroperoxide for oxidation reactions and various organic substrates for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products are often epoxides or other oxidized organic compounds .
Scientific Research Applications
Molybdenyl acetylacetonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the epoxidation of olefins and the synthesis of cyclic carbonates from carbon dioxide and olefins
Biology: It is used in studies involving the interaction of metal complexes with biological molecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the production of fine chemicals, polymers, and as a component in various catalytic systems
Mechanism of Action
The mechanism by which molybdenyl acetylacetonate exerts its effects involves the coordination of the molybdenum center with the acetylacetonate ligands. This coordination creates a stable complex that can facilitate various catalytic processes. The molybdenum center can undergo changes in oxidation state, allowing it to participate in redox reactions and other catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Vanadyl acetylacetonate: Similar in structure but contains vanadium instead of molybdenum.
Chromium acetylacetonate: Contains chromium and is used in similar catalytic applications.
Titanium acetylacetonate: Contains titanium and is used in different types of catalytic reactions.
Uniqueness
Molybdenyl acetylacetonate is unique due to its high stability and reactivity, making it particularly effective in catalytic applications involving oxidation and epoxidation reactions. Its ability to form stable complexes with various ligands also enhances its versatility in different chemical processes .
Properties
IUPAC Name |
molybdenum(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mo.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGDEXXAVVTFCN-VGKOASNMSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Mo+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Mo+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18MoO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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